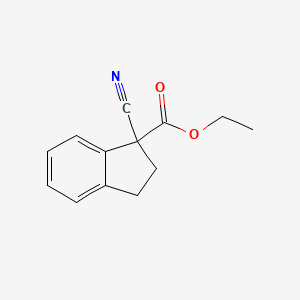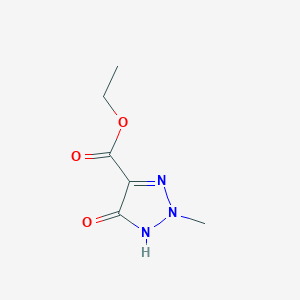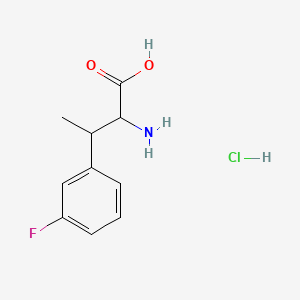
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride is an organic compound with the molecular formula C8H7ClFNO and a molecular weight of 187.6 g/mol This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzimidoyl chloride structure
Méthodes De Préparation
The synthesis of 3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride can be achieved through several methods. One common approach involves the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions . This solvent-free mechanochemical reaction is eco-friendly and can alter the reaction pathway compared to traditional liquid-phase reactions. The reaction typically involves the use of Na2CO3 and Oxone as reagents, resulting in the formation of N-acyloxyimidoyl chlorides .
Analyse Des Réactions Chimiques
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chloride, Oxone, and Na2CO3 . The major products formed from these reactions are N-acyloxyimidoyl chlorides . The compound’s reactivity and selectivity can be influenced by the reaction conditions, such as the use of ball-milling techniques .
Applications De Recherche Scientifique
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride has several scientific research applications. It is used in the synthesis of fluorinated compounds, which have significant applications in molecular imaging, pharmaceuticals, and materials science . . Additionally, the compound’s unique structure makes it a useful intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride involves its reactivity with various reagents to form different products. The presence of the fluorine atom and hydroxyl group in the compound’s structure influences its chemical behavior, leading to selective reactions under specific conditions . The molecular targets and pathways involved in these reactions depend on the nature of the reagents and the reaction environment.
Comparaison Avec Des Composés Similaires
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride can be compared with other similar compounds, such as 3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride . Both compounds share a similar benzimidoyl chloride structure with a fluorine atom and a hydroxyl group. the position of the methyl group differentiates them, leading to variations in their chemical properties and reactivity. The unique combination of functional groups in this compound makes it distinct and valuable for specific applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in the synthesis of fluorinated compounds, which have wide-ranging applications in various fields. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.
Propriétés
Formule moléculaire |
C8H7ClFNO |
|---|---|
Poids moléculaire |
187.60 g/mol |
Nom IUPAC |
3-fluoro-N-hydroxy-2-methylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClFNO/c1-5-6(8(9)11-12)3-2-4-7(5)10/h2-4,12H,1H3 |
Clé InChI |
ZXXIWEKZAHJXRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1F)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)

![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)



![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)

